(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate
説明
This compound features a benzimidazole core linked via a methyl group to a piperazine ring, with an isoxazole-5-yl methanone moiety and an oxalate counterion. The benzimidazole scaffold is widely recognized in medicinal chemistry for its role in targeting enzymes and receptors, particularly in antiviral and anticancer therapies . The piperazine ring enhances solubility and bioavailability, while the isoxazole group contributes to metabolic stability and ligand-receptor interactions. The oxalate salt improves crystallinity and dissolution properties, making it suitable for pharmaceutical formulation.
特性
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2.C2H2O4/c22-16(14-5-6-17-23-14)21-9-7-20(8-10-21)11-15-18-12-3-1-2-4-13(12)19-15;3-1(4)2(5)6/h1-6H,7-11H2,(H,18,19);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVWFMXJGBFNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=NO4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Heterocyclic Motifs
Compound A : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (from )
- Structural Differences : Replaces benzimidazole with thiazole and incorporates triazole and fluorophenyl groups.
- Fluorine atoms improve lipophilicity and membrane permeability .
Compound B: Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (from )
- Structural Differences: Shares the benzimidazole core but replaces piperazine/isoxazole with a butanoate ester and hydroxyethylamino group.
- Functional Implications: The ester group may reduce solubility compared to the oxalate salt, while the hydroxyethylamino side chain could modulate receptor selectivity .
Physicochemical Properties
Methodological Considerations in Similarity Assessment ()
- Structural Similarity Metrics : Tanimoto coefficients or fingerprint-based analyses may classify the target compound as distinct from Compounds A and B due to divergent heterocycles.
- Biological Similarity : Despite structural differences, shared benzimidazole motifs could result in overlapping targets (e.g., kinase inhibition). However, dissimilarity in solubility and metabolic stability (oxalate vs. ester) may alter efficacy .
Q & A
Basic Research Questions
Q. What are the key steps and analytical methods for synthesizing (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling of benzimidazole and piperazine : Catalytic conditions (e.g., palladium-based catalysts) are often required for efficient heterocyclic coupling .
- Oxalate salt formation : The free base is treated with oxalic acid in polar solvents (e.g., ethanol) under controlled pH .
- Characterization : High-performance liquid chromatography (HPLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity .
Q. What standard techniques are used to characterize this compound’s purity and stability?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling analyzed via HPLC to detect degradation products .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In vitro assays : Antioxidant activity via ABTS radical scavenging (IC50 determination) , or kinase inhibition assays using ATP-binding competition protocols .
- Dose-response curves : Data normalization to positive controls (e.g., ascorbic acid for antioxidants) ensures reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield coupling of the benzimidazole and isoxazole moieties?
- Methodological Answer :
- Catalyst screening : Test palladium (Pd(OAc)₂), copper (CuI), or nickel catalysts in inert atmospheres (N₂/Ar) .
- Solvent effects : Compare dimethylformamide (DMF) vs. tetrahydrofuran (THF) for solubility and reaction kinetics .
- Real-time monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation .
Q. How to resolve contradictions in NMR or MS data during structural elucidation?
- Methodological Answer :
- 2D NMR techniques : HSQC and HMBC experiments clarify ambiguous proton-carbon correlations, especially for overlapping piperazine/benzimidazole signals .
- Isotopic labeling : Introduce deuterated analogs to confirm fragmentation patterns in MS .
- X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals in mixed solvents (e.g., ethanol/dichloromethane) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting piperazine-benzimidazole hybrids?
- Methodological Answer :
- Analog synthesis : Modify substituents on the benzimidazole (e.g., electron-withdrawing groups at C5) or piperazine (e.g., N-alkylation) .
- Biological testing : Compare IC50 values across analogs using standardized assays (e.g., MTT for cytotoxicity) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like histone deacetylases .
Q. How to address discrepancies in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t½) and bioavailability via LC-MS/MS after oral/intravenous administration in rodent models .
- Metabolite identification : Use hepatic microsomes to simulate Phase I/II metabolism and correlate inactive metabolites with reduced efficacy .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 and Hill slopes .
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
Q. How to validate synthetic protocols for reproducibility across laboratories?
- Methodological Answer :
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
